Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 300733-39-5
VCID: VC4740009
InChI: InChI=1S/C21H20O6/c1-3-24-18(22)13-26-15-10-11-17-16(12-15)19(21(23)25-4-2)20(27-17)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3
SMILES: CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3
Molecular Formula: C21H20O6
Molecular Weight: 368.385

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

CAS No.: 300733-39-5

Cat. No.: VC4740009

Molecular Formula: C21H20O6

Molecular Weight: 368.385

* For research use only. Not for human or veterinary use.

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate - 300733-39-5

Specification

CAS No. 300733-39-5
Molecular Formula C21H20O6
Molecular Weight 368.385
IUPAC Name ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C21H20O6/c1-3-24-18(22)13-26-15-10-11-17-16(12-15)19(21(23)25-4-2)20(27-17)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3
Standard InChI Key YLDNQLOKYORWBJ-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3

Introduction

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. This compound is characterized by its unique structure, which includes a benzofuran backbone, an ethoxy group, and a carboxylate ester. It is identified by the PubChem CID 980791 and has a molecular formula of C21H20O6 .

Synthesis Methods

The synthesis of Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves several steps:

  • Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of phenols with α-haloketones under acidic or basic conditions.

  • Esterification: The carboxylate ester is introduced through esterification reactions, typically using ethyl alcohol and a carboxylic acid derivative in the presence of a catalyst like sulfuric acid.

  • Ethoxy Group Addition: The ethoxy group is added via an etherification reaction, often involving the reaction of an alcohol with an alkyl halide under basic conditions.

Applications and Research

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several potential applications in scientific research:

Safety and Handling

While specific safety data for Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is not detailed in the available literature, compounds in the benzofuran class may exhibit skin and eye irritation and respiratory issues, as seen with similar compounds like Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate . Therefore, handling should be done with caution, using appropriate protective equipment.

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